Cas no 2228304-91-2 (2-amino-3-(6-chloro-5-methylpyridin-3-yl)propan-1-ol)

2-Amino-3-(6-chloro-5-methylpyridin-3-yl)propan-1-ol is a chiral amino alcohol derivative featuring a substituted pyridine moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both amino and hydroxyl functional groups enables its use in asymmetric catalysis and as a building block for bioactive molecules. The chloro and methyl substituents on the pyridine ring enhance its reactivity and selectivity in cross-coupling reactions. Its well-defined structure and high purity make it suitable for research applications requiring precise molecular modifications. The compound’s stability under standard conditions further supports its utility in synthetic chemistry.
2-amino-3-(6-chloro-5-methylpyridin-3-yl)propan-1-ol structure
2228304-91-2 structure
Product Name:2-amino-3-(6-chloro-5-methylpyridin-3-yl)propan-1-ol
CAS No:2228304-91-2
MF:C9H13ClN2O
MW:200.665321111679
CID:6173871
PubChem ID:165684918
Update Time:2025-10-31

2-amino-3-(6-chloro-5-methylpyridin-3-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-amino-3-(6-chloro-5-methylpyridin-3-yl)propan-1-ol
    • 2228304-91-2
    • EN300-1993510
    • Inchi: 1S/C9H13ClN2O/c1-6-2-7(3-8(11)5-13)4-12-9(6)10/h2,4,8,13H,3,5,11H2,1H3
    • InChI Key: DELNYQHACZCMQZ-UHFFFAOYSA-N
    • SMILES: ClC1=C(C)C=C(C=N1)CC(CO)N

Computed Properties

  • Exact Mass: 200.0716407g/mol
  • Monoisotopic Mass: 200.0716407g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 59.1Ų

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2-amino-3-(6-chloro-5-methylpyridin-3-yl)propan-1-ol Related Literature

Additional information on 2-amino-3-(6-chloro-5-methylpyridin-3-yl)propan-1-ol

Research Brief on 2-amino-3-(6-chloro-5-methylpyridin-3-yl)propan-1-ol (CAS: 2228304-91-2): Recent Advances and Applications

The compound 2-amino-3-(6-chloro-5-methylpyridin-3-yl)propan-1-ol (CAS: 2228304-91-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyridine and propanolamine structural motifs, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a scaffold for drug development. The compound's structural features suggest it could interact with multiple biological targets, making it a valuable candidate for further investigation.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthesis and optimization of 2-amino-3-(6-chloro-5-methylpyridin-3-yl)propan-1-ol derivatives to enhance their bioavailability and target specificity. The study employed a combination of computational modeling and high-throughput screening to identify the most pharmacologically active variants. Results indicated that certain derivatives exhibited high affinity for neurotransmitter receptors, suggesting potential applications in neurological disorders. The study also highlighted the compound's stability under physiological conditions, a critical factor for drug development.

Another significant advancement was reported in a 2024 paper in Bioorganic & Medicinal Chemistry Letters, which investigated the compound's role as an intermediate in the synthesis of novel kinase inhibitors. The researchers demonstrated that 2-amino-3-(6-chloro-5-methylpyridin-3-yl)propan-1-ol could be efficiently modified to produce compounds with potent inhibitory activity against specific kinases involved in cancer progression. The study's findings underscore the versatility of this molecule as a building block for more complex therapeutic agents.

Recent preclinical studies have also explored the compound's potential in treating inflammatory diseases. A 2023 study in the European Journal of Pharmacology found that 2-amino-3-(6-chloro-5-methylpyridin-3-yl)propan-1-ol derivatives could modulate inflammatory pathways by inhibiting key cytokines. The study's in vivo models showed reduced inflammation markers without significant toxicity, suggesting a favorable safety profile for further development.

Despite these promising findings, challenges remain in the clinical translation of 2-amino-3-(6-chloro-5-methylpyridin-3-yl)propan-1-ol-based therapies. Current research is focused on addressing issues related to metabolic stability and off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are underway to optimize the compound's pharmacokinetic properties and advance it toward clinical trials. The ongoing research highlights the compound's potential to contribute to next-generation therapeutics in multiple disease areas.

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